The synthesis of (R)-1-N-Boc-3-hydroxypyrrolidine typically involves multiple steps, starting from commercially available (R)-3-hydroxypyrrolidine. The following outlines the general synthetic route:
An alternative method utilizes epoxy chloropropane as a starting material, which undergoes a four-step process involving:
The molecular structure of (R)-1-N-Boc-3-hydroxypyrrolidine consists of:
The stereochemistry at the nitrogen atom is crucial for its biological activity, making it a valuable chiral auxiliary in asymmetric synthesis .
(R)-1-N-Boc-3-hydroxypyrrolidine can participate in various chemical reactions, including:
The mechanism of action for (R)-1-N-Boc-3-hydroxypyrrolidine largely depends on its applications in medicinal chemistry. As a precursor for bioactive compounds, it interacts with specific enzymes or receptors within biological systems. The Boc group provides stability and protects the nitrogen during synthetic transformations, while the hydroxyl group can engage in hydrogen bonding and other interactions that enhance its biological activity .
(R)-1-N-Boc-3-hydroxypyrrolidine exhibits several notable physical and chemical properties:
(R)-1-N-Boc-3-hydroxypyrrolidine has broad applications across various scientific domains:
The compound's versatility makes it integral to advancements in both synthetic chemistry and pharmaceutical development, showcasing its significance in research and industry .
The molecule’s significance arises from its stereochemically rigid pyrrolidine ring and strategically positioned functional groups. The five-membered saturated heterocycle adopts a puckered conformation that influences both reactivity and stereoselectivity. The Boc group attached to nitrogen diminishes the nucleophilicity of nitrogen, directing subsequent transformations (such as metallation or oxidation) toward the C3 alcohol moiety [6]. This alcohol functionality can be readily modified into leaving groups (e.g., mesylates, tosylates) or participate in oxidation, nucleophilic substitution, and esterification reactions without compromising nitrogen protection [4]. Crucially, the (R)-configuration at C3 allows this synthon to impart chirality in downstream products—a critical feature when synthesizing single-enantiomer pharmaceuticals where racemates may exhibit diminished efficacy or adverse effects [2] [3]. Additionally, the Boc group’s acid-lability enables deprotection under mild acidic conditions (e.g., trifluoroacetic acid), regenerating the pyrrolidine’s nucleophilic nitrogen for further derivatization, such as amide bond formation or ring functionalization [6]. This balance of stability and reactivity underpins its versatility across diverse synthetic routes.
Table 1: Key Physico-Chemical Properties of (R)-1-N-Boc-3-hydroxypyrrolidine
Property | Value | Conditions/Source |
---|---|---|
CAS Registry Number | 109431-87-0 (primary); 83220-73-9 | [2] [3] [6] |
Molecular Formula | C₉H₁₇NO₃ | [1] [2] |
Molecular Weight | 187.24 g/mol | [2] |
Melting Point | 62–65 °C (lit.) | [2] [8] |
Optical Rotation ([α]₂₀D) | –7° (c=1, MeOH); –26° (c=1, MeOH) | Conflicting reports [2] [6] |
Boiling Point | 273.3±33.0 °C (predicted) | [2] |
Density | 1.142±0.06 g/cm³ (predicted) | [2] |
Refractive Index | –27° (C=1, MeOH) | [2] |
pKa | 14.74±0.20 (predicted) | [2] |
Storage Conditions | Sealed, dry, room temperature | [2] [6] |
This compound’s primary utility lies in its role as a chiral intermediate for synthesizing enantiopure pharmaceuticals. Its pyrrolidine scaffold is a structural motif in numerous therapeutic agents targeting neurological, cardiovascular, and infectious diseases. The Boc-protected nitrogen ensures compatibility with organometallic reagents and anhydrous conditions, while the C3 alcohol serves as a handle for introducing complex pharmacophores via stereoretentive reactions [2] [4].
Key pharmaceutical applications include:
Table 2: Representative Pharmaceutical Applications of (R)-1-N-Boc-3-hydroxypyrrolidine
Therapeutic Area | Role of Intermediate | Target/Synthetic Utility |
---|---|---|
Antiviral Agents | Chiral scaffold for protease binding motif | HIV-1 protease inhibition [3] |
Neurological Disorders | Precursor to neuroactive pyrrolidine derivatives | Sigma-1/sigma-2 receptor modulation [6] |
Kinase Inhibitors | Alcohol converted to heteroaryl ethers/amines | Cyclin-dependent kinase (CDK) inhibition [3] |
Antibiotics | Building block for side-chain of macrolide analogs | Bacterial ribosome targeting |
In asymmetric synthesis, this compound serves as a chiral ligand or catalyst precursor. For instance, deprotonation at C2/C5 generates nucleophiles for alkylations, while oxidation of the alcohol yields aldehydes for stereoselective aldol reactions. Its rigidity and well-defined chirality enable high diastereoselectivity in Michael additions or transition-metal-catalyzed cross-couplings [4] [6]. Case studies highlight its use in synthesizing >98% ee β-amino alcohols via epoxide ring-opening—a reaction pivotal to beta-blocker production [6].
The synthesis of (R)-1-N-Boc-3-hydroxypyrrolidine has progressed from low-yielding resolution methods to highly enantioselective catalytic technologies. Early routes relied on diastereomeric salt resolution of racemic 3-hydroxypyrrolidine using chiral acids (e.g., (R)-malic acid), followed by Boc protection. This approach suffered from low throughput (<40% yield), high solvent consumption, and inefficient recycling of the unwanted enantiomer [4].
A significant advancement emerged with the adoption of enzymatic or microbial reduction of prochiral precursors. For example, baker’s yeast or Daucus carota (carrot root) mediated asymmetric reduction of 1-Boc-3-pyrrolidinone provided the (R)-alcohol in >90% ee but required lengthy bioconversions and complex product isolation [3]. Chemocatalytic methods using borane reductants complexed with chiral catalysts (e.g., Corey-Bakshi-Shibata catalyst) improved efficiency, delivering the product in 85–92% ee and >80% yield under mild conditions [4].
Table 3: Evolution of Synthetic Approaches to (R)-1-N-Boc-3-hydroxypyrrolidine
Synthetic Era | Method | Conditions/Catalyst | Yield/ee | Limitations |
---|---|---|---|---|
Classical Resolution | Diastereomeric salt formation | (R)-Malic acid, recrystallization | 30–40%, >95% ee | Low yield, high cost |
Biocatalytic (1990s) | Microbial reduction of ketone | Daucus carota/baker’s yeast | 60–75%, 90–98% ee | Slow reaction, purification issues |
Chemocatalytic (2000s) | Asymmetric hydrogenation/borane reduction | BH₃·SMe₂ with CBS catalyst | 80–85%, 85–92% ee | Air-sensitive reagents |
Modern One-Pot (2010s) | Ring-opening/cyclization of epoxides | Epichlorohydrin + NaCN, then reduction | 70–75%, >99% ee | Multi-step, cyanide handling [4] |
Contemporary routes emphasize atom economy and catalytic enantioselection. A notable one-pot sequence begins with (R)-epichlorohydrin (readily available in enantiopure form), which undergoes BF₃-catalyzed ring-opening with cyanide to form 4-chloro-3-hydroxybutyronitrile. Subsequent sodium borohydride reduction and acid-catalyzed cyclization yield (R)-3-hydroxypyrrolidine, which is Boc-protected in situ. This route achieves >99% ee and 70–75% overall yield, circumventing expensive catalysts [4]. Alternatively, enantioselective ring-closing metathesis of diene precursors using Grubbs-Hoveyda catalysts offers a complementary route, though substrate complexity limits broad adoption [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0